molecular formula C21H26N2O6S B2887504 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide CAS No. 921909-03-7

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B2887504
M. Wt: 434.51
InChI Key: KQKVVRMJBRXURI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O6S and its molecular weight is 434.51. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

One of the prominent applications of sulfonamide derivatives, including structures similar to the specified compound, is their role as carbonic anhydrase inhibitors. These compounds have shown significant inhibition of therapeutically relevant human carbonic anhydrases, which are enzymes playing crucial roles in various physiological processes. For instance, A. Sapegin, S. Kalinin, A. Angeli, C. Supuran, & M. Krasavin (2018) demonstrated that primary sulfonamides facilitate ring-forming cascades en route to polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors. This highlights the potential pharmaceutical applications of these compounds in treating conditions associated with carbonic anhydrase activity.

Antimicrobial and Antifungal Activity

Compounds structurally related to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide have been explored for their antimicrobial and antifungal activities. For example, A. Kumar, Jyothi Kudva, S. M. Kumar, U. Vishwanatha, Vasantha Kumar, & Damodara Naral (2018) synthesized quinazoline sulfonamide derivatives and evaluated their in vitro antimicrobial activity, showcasing moderate to excellent activity against certain bacterial and fungal strains. Such studies underscore the potential of these compounds in developing new antimicrobial agents.

Synthesis and Characterization

The synthesis and characterization of these complex molecules provide insights into their potential applications in medicinal chemistry. For instance, the synthesis of tetrahydrobenzo[b][1,4]oxazepine and malonamide derivatives through novel one-pot multicomponent reactions, as described by A. Shaabani, Hamid Mofakham, A. Maleki, & Fatemeh Hajishaabanha (2010), highlights the versatility of these compounds in organic synthesis. These synthetic methodologies could be instrumental in the development of novel therapeutic agents.

Enzyme Inhibition for Therapeutic Applications

The exploration of sulfonamide derivatives for enzyme inhibition extends beyond carbonic anhydrase to other therapeutic targets. M. Irshad, M. Abbasi, A. Rehman, S. Z. Siddiqui, M. Ali, M. Ashraf, T. Ismail, I. Ahmad, S. Hassan, M. Lodhi, & S. B. Jamal (2016) synthesized ethylated sulfonamides and evaluated their inhibition against various enzymes, demonstrating good to moderate inhibitory activities. Such findings highlight the therapeutic potential of these compounds in treating diseases related to enzyme dysregulation.

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-6-23-16-11-14(7-9-17(16)29-13-21(2,3)20(23)24)22-30(25,26)19-12-15(27-4)8-10-18(19)28-5/h7-12,22H,6,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKVVRMJBRXURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.